Thalidomide-4-NH-PEG1-NH2 TFA: A Technical Guide for Drug Development Professionals
Thalidomide-4-NH-PEG1-NH2 TFA: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-4-NH-PEG1-NH2 TFA, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its chemical properties, its central role in the mechanism of targeted protein degradation, and provide illustrative experimental protocols and signaling pathway diagrams to guide researchers in its application.
Introduction to Thalidomide-4-NH-PEG1-NH2 TFA
Thalidomide-4-NH-PEG1-NH2 TFA is a synthetic chemical compound that serves as a fundamental component in the rapidly advancing field of targeted protein degradation. Specifically, it is an E3 ligase ligand-linker conjugate. It consists of a thalidomide (B1683933) derivative that binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a short polyethylene (B3416737) glycol (PEG) linker with a terminal amine group, which is present as a trifluoroacetic acid (TFA) salt.[1] This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, thereby forming a PROTAC.
PROTACs are heterobifunctional molecules designed to eliminate unwanted proteins from cells by coopting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[2] The thalidomide moiety of this compound acts as a high-affinity anchor to the CRBN E3 ligase, bringing it into close proximity with the target protein bound by the other end of the PROTAC molecule.[2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Chemical and Physical Properties
A summary of the key quantitative data for Thalidomide-4-NH-PEG1-NH2 TFA is presented in the table below. This information is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁F₃N₄O₇ | [3][4] |
| Molecular Weight | 474.39 g/mol | [3][4] |
| IUPAC Name | 4-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | [3] |
| CAS Number | 2490499-21-1 | [4] |
| Purity | ≥98% | [4] |
| Topological Polar Surface Area (TPSA) | 168 Ų | [3] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 8 | [4] |
| Rotatable Bonds | 7 | [4] |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCN.C(=O)(C(F)(F)F)O | [3] |
Mechanism of Action in PROTACs
The primary function of Thalidomide-4-NH-PEG1-NH2 TFA is to serve as a CRBN-recruiting element in a PROTAC. The mechanism of action for a PROTAC utilizing a thalidomide-based ligand follows a catalytic cycle.
First, the PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex (POI-PROTAC-CRBN). This induced proximity allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can participate in another degradation cycle.
Cereblon Signaling Pathway Involvement
Cereblon, the target of the thalidomide moiety, is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^). This complex plays a crucial role in normal cellular physiology by targeting specific proteins for degradation. The binding of thalidomide and its analogs to CRBN can alter its substrate specificity, leading to the degradation of "neosubstrates" that are not typically targeted by the native CRBN complex. This is the mechanism behind the therapeutic effects of immunomodulatory drugs (IMiDs). In the context of PROTACs, the thalidomide derivative hijacks this natural cellular process to degrade a specific protein of interest.
Recent studies have also implicated CRBN as a regulator in the Wnt signaling pathway. Wnt signaling can promote the CRBN-dependent degradation of a subset of proteins, highlighting a physiological role for CRBN in this critical developmental and disease-related pathway.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using Thalidomide-4-NH-PEG1-NH2 TFA and its subsequent evaluation in a cell-based assay. These are intended as a guide and may require optimization for specific target proteins and cell lines.
Synthesis of a PROTAC using Thalidomide-4-NH-PEG1-NH2 TFA
This protocol describes a general method for conjugating Thalidomide-4-NH-PEG1-NH2 TFA to a target protein ligand containing a carboxylic acid functional group via an amide bond formation.
Materials:
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Thalidomide-4-NH-PEG1-NH2 TFA
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Target protein ligand with a carboxylic acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent (e.g., HATU)
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N-Hydroxysuccinimide (NHS) or HOBt
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Anhydrous N,N-Dimethylformamide (DMF)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Reverse-phase HPLC for purification
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Mass spectrometer and NMR for characterization
Procedure:
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Dissolve the target protein ligand (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
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Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid.
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In a separate flask, dissolve Thalidomide-4-NH-PEG1-NH2 TFA (1 equivalent) in anhydrous DMF and add TEA (2 equivalents) to neutralize the TFA salt.
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Add the activated ester solution from step 2 to the solution of Thalidomide-4-NH-PEG1-NH2.
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Stir the reaction mixture at room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by reverse-phase HPLC.
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Characterize the final PROTAC product using mass spectrometry and NMR to confirm its identity and purity.
Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines a general workflow for assessing the ability of a newly synthesized PROTAC to induce the degradation of its target protein in a cellular context.
Materials:
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Cell line expressing the target protein
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Complete cell culture medium
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The synthesized PROTAC
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DMSO (vehicle control)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibody against the target protein
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Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
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PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. A typical starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).
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Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the PROTAC.
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Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and load equal amounts of protein per lane.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Visualize the protein bands using a chemiluminescent substrate.
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Strip the membrane and re-probe with an antibody against a loading control.
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-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity to determine the extent of protein degradation.
Conclusion
Thalidomide-4-NH-PEG1-NH2 TFA is a valuable and versatile chemical tool for the development of PROTACs. Its well-characterized interaction with the CRBN E3 ligase provides a reliable and effective means of recruiting the ubiquitin-proteasome system to degrade specific proteins of interest. This guide has provided a technical overview of its properties, mechanism of action, and practical guidance for its use in the synthesis and evaluation of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to expand, the utility of such well-defined E3 ligase ligand-linker conjugates will undoubtedly grow, paving the way for new treatments for a wide range of diseases.
